6,6-Dibromohexyl(trimethyl)azanium
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Overview
Description
6,6-Dibromohexyl(trimethyl)azanium is a quaternary ammonium compound with the molecular formula C9H21Br2N. This compound is known for its unique structure, which includes a hexyl chain substituted with two bromine atoms and a trimethylammonium group. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dibromohexyl(trimethyl)azanium can be synthesized through a series of chemical reactions involving the alkylation of hexyl bromide with trimethylamine. The general synthetic route involves the following steps:
Starting Materials: 1,6-Dibromohexane and trimethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Procedure: 1,6-Dibromohexane is reacted with an excess of trimethylamine to form this compound bromide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of 1,6-Dibromohexane and trimethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to ensure complete conversion.
Purification: Using techniques such as distillation, crystallization, and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dibromohexyl(trimethyl)azanium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and sodium thiolate in polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-hydroxyhexyl(trimethyl)azanium, 6-cyanohexyl(trimethyl)azanium, or 6-thiohexyl(trimethyl)azanium.
Elimination Products: Alkenes such as 6-hexene.
Oxidation Products: Oxidized derivatives like 6,6-dihydroxyhexyl(trimethyl)azanium.
Scientific Research Applications
6,6-Dibromohexyl(trimethyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in the preparation of other quaternary ammonium compounds.
Biology: Employed in studies involving membrane transport and ion channel modulation.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of 6,6-Dibromohexyl(trimethyl)azanium involves its interaction with biological membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and function. This can lead to cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can modulate ion channels and transporters, affecting cellular ion homeostasis .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromohexane: A precursor in the synthesis of 6,6-Dibromohexyl(trimethyl)azanium, used in similar applications.
1-Bromo-6-(trimethylammonium)hexyl Bromide: A closely related compound with similar chemical properties and applications.
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound used in surfactants and disinfectants
Uniqueness
This compound is unique due to its dual bromine substitution, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C9H20Br2N+ |
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Molecular Weight |
302.07 g/mol |
IUPAC Name |
6,6-dibromohexyl(trimethyl)azanium |
InChI |
InChI=1S/C9H20Br2N/c1-12(2,3)8-6-4-5-7-9(10)11/h9H,4-8H2,1-3H3/q+1 |
InChI Key |
AYOQQGVOUMVTTG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCC(Br)Br |
Origin of Product |
United States |
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